methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate
Description
Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate is a benzoate ester derivative featuring a 2,3-dihydro-1H-inden-5-yloxy methyl group at the 3-position of the benzoyl ring. Structurally, it consists of a methyl ester (-COOCH₃) attached to a benzene ring, which is further substituted with a methylene-linked indenyloxy moiety.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-18(19)16-7-2-4-13(10-16)12-21-17-9-8-14-5-3-6-15(14)11-17/h2,4,7-11H,3,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMLLCQNPKOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195884 | |
| Record name | Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-22-7 | |
| Record name | Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,3-dihydro-1H-indene-5-methanol under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the synthesis of various derivatives through reactions such as esterification and substitution. Its ability to undergo diverse chemical transformations makes it valuable in the development of new compounds.
2. Reaction Conditions and Synthetic Routes
The synthesis typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a benzoic acid derivative under specific conditions. Common methods include:
- Esterification : Reacting 2,3-dihydro-1H-inden-5-ol with methyl 3-(bromomethyl)benzoate.
- Hydrolysis : Followed by hydrolysis to yield the desired ester.
Biological Applications
1. Enzyme Interaction Studies
The compound is useful in biological research for studying enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially inhibiting or activating biological processes. For example, research has shown that the benzoic acid moiety can modulate enzyme activity, impacting metabolic pathways relevant to disease states.
2. Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions such as arthritis or chronic pain.
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound may serve as an intermediate in the production of specialty chemicals. Its unique properties allow for its use in creating formulations that require specific chemical characteristics, such as solubility or reactivity.
2. Development of New Materials
The compound's chemical versatility can lead to innovations in material science, particularly in developing polymers or coatings with enhanced properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Enzyme interaction studies | Potential for therapeutic applications |
| Industry | Production of specialty chemicals | Used as an intermediate in formulations |
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted on the interaction between this compound and a specific enzyme demonstrated that the compound could inhibit enzyme activity by binding to the active site, leading to reduced metabolic rates in treated cells.
Case Study 2: Drug Development
Research exploring the anti-inflammatory effects of this compound showed promising results in animal models, indicating a reduction in inflammation markers and pain relief comparable to standard treatments.
Mechanism of Action
The mechanism of action of methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Target Compound (Methyl 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoate) :
The benzoate ester group (-COOCH₃) is less reactive than aldehydes, making the compound more stable toward oxidation. This stability could enhance shelf life or metabolic persistence compared to aldehyde analogs .3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde :
This analog (CAS 329222-84-6) replaces the ester with an aldehyde (-CHO) and includes a methoxy (-OCH₃) group. Aldehydes are prone to oxidation and nucleophilic addition, limiting their utility in certain environments .- Piperazine Derivatives (Compounds 13–19, ): These compounds feature a phenethyl-piperazine core with varied aryl substituents (e.g., ethoxy, methoxy, halogenated phenyl groups).
Spectral and Analytical Data
- 13C NMR :
- Mass Spectrometry : Piperazine derivatives () show precise HRMS data, suggesting the target’s molecular ion ([M+H]⁺) would align with its calculated mass (310.34 Da).
Biological Activity
Methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
The compound features a benzoate ester linked to an indene derivative, which contributes to its unique chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 2,3-dihydro-1H-indene-5-methanol under esterification conditions. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, with solvents like toluene or dichloromethane facilitating the reaction .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory properties. In cell-based assays, it demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests that it may be useful in treating inflammatory diseases .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, its potential inhibition of cyclooxygenase enzymes could contribute to its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Antimicrobial Activity Study:
- Objective: To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
- Anti-inflammatory Study:
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
